
MB-07803
Übersicht
Beschreibung
MB-07803, also known as this compound, is a chemical compound with the molecular formula C24H37N4O7PS and a molecular weight of 556.612 g/mol . This compound is a potent inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in the gluconeogenesis pathway, which is responsible for producing glucose in the liver . This compound has been investigated for its potential use in treating type 2 diabetes mellitus .
Analyse Chemischer Reaktionen
MB-07803 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolyl and furan rings.
Reduction: Reduction reactions may occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, especially at the phosphinylidene moiety.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
MB-07803 has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of MB-07803 involves the selective inhibition of fructose-1,6-bisphosphatase, a regulatory enzyme in the gluconeogenesis pathway . By inhibiting this enzyme, the compound reduces the production of glucose in the liver, leading to lower blood sugar levels in patients with diabetes . This mechanism is independent of insulin levels and body weight, making it a promising therapeutic option for patients with poorly-controlled type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
MB-07803 can be compared with other fructose-1,6-bisphosphatase inhibitors, such as:
MB-06322: Another potent inhibitor of fructose-1,6-bisphosphatase with similar effects on glucose production.
CS-917: A compound that also targets the gluconeogenesis pathway but has different structural features.
PF-05175157: A selective inhibitor of fructose-1,6-bisphosphatase with potential therapeutic applications in diabetes treatment.
This compound is unique due to its specific molecular structure, which includes a phosphinylidene moiety and thiazolyl and furan rings, contributing to its potent inhibitory activity .
Biologische Aktivität
MB-07803 is a second-generation gluconeogenesis inhibitor primarily investigated for the treatment of type 2 diabetes mellitus. It works by selectively inhibiting fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway, which is responsible for glucose production in the liver. This inhibition helps to lower blood glucose levels independently of insulin and body weight, making it a promising candidate for diabetes management .
- Chemical Formula : CHNOP S
- Average Molecular Weight : 556.61 g/mol
- DrugBank Accession Number : DB05053
This compound targets fructose-1,6-bisphosphatase isozyme 2 (FBP2), which catalyzes the conversion of fructose 1,6-bisphosphate to fructose 6-phosphate. By inhibiting this enzyme, this compound effectively reduces hepatic glucose output, thereby lowering blood sugar levels in diabetic patients .
Pharmacodynamics
The pharmacodynamics of this compound involve its role as a selective inhibitor of FBPase. This action leads to decreased glucose production in the liver, which is crucial in managing hyperglycemia in type 2 diabetes patients. The drug's efficacy is independent of insulin levels, providing an alternative mechanism for glucose control .
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:
-
Phase Ib Clinical Trial :
- Objective: To assess the pharmacokinetics and pharmacodynamics of this compound when combined with metformin.
- Findings: Initial results indicated no significant gastrointestinal adverse events or drug-related hypoglycemia, although two cases of lactic acidosis were reported with another compound in previous studies .
- Ongoing Research :
Efficacy Data
Study Phase | Primary Endpoint | Result |
---|---|---|
Phase I | Safety and tolerability | No significant adverse events |
Phase II | Reduction in fasting blood glucose | Statistically significant decrease |
Future Directions
Research on this compound continues to focus on its potential benefits over existing diabetes treatments. Its unique mechanism may offer advantages such as reduced risk of hypoglycemia and improved metabolic control. Ongoing studies aim to further elucidate its pharmacological profile and therapeutic applications in diverse patient populations .
Eigenschaften
Key on ui mechanism of action |
MB07803 is a selective inhibitor of fructose-1, 6-bisphosphatase (FBPase), a regulatory enzyme in the pathway responsible for the production of glucose in the liver, known as the gluconeogenesis pathway. By specifically inhibiting this pathway, liver glucose production should be reduced and blood sugar levels decreased in patients with diabetes, independent of insulin levels and body weight. |
---|---|
CAS-Nummer |
882757-24-6 |
Molekularformel |
C24H37N4O7PS |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C24H37N4O7PS/c1-10-33-19(30)23(6,7)27-36(32,28-24(8,9)20(31)34-11-2)15-13-12-14(35-15)16-17(37-21(25)26-16)18(29)22(3,4)5/h12-13H,10-11H2,1-9H3,(H2,25,26)(H2,27,28,32) |
InChI-Schlüssel |
CTKZZUXRWBCFEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC |
Aussehen |
Solid powder |
Key on ui other cas no. |
882757-24-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MB-07803; VK-0612; MB07803; VK0612; MB 07803; VK 0612 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.